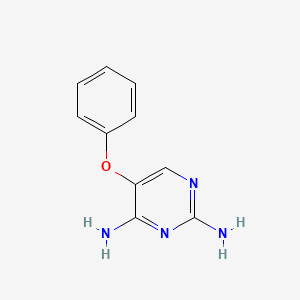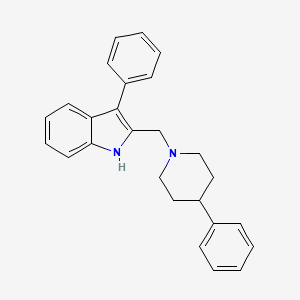
3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a phenyl group attached to the indole core, along with a piperidine ring, making it a unique structure with potential pharmacological applications.
Vorbereitungsmethoden
The synthesis of 3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Final Coupling: The final step involves coupling the phenyl group to the indole-piperidine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds or carbonyl groups to their respective reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down ester or amide linkages within the compound, leading to the formation of carboxylic acids or amines.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways. It serves as a tool to understand the molecular mechanisms underlying these processes.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. It can act as an inhibitor or activator, providing insights into protein function and regulation.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of a kinase enzyme, leading to reduced phosphorylation of target proteins and altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-2-((4-phenylpiperidin-1-yl)methyl)-1H-indole can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:
Indole-3-carbinol: Known for its anticancer properties, it shares the indole core but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperine, which is found in black pepper, have a piperidine ring but differ in their overall structure and biological activity.
Indole-2-carboxylic acid: Another indole derivative with different functional groups, used in various chemical and biological studies.
The uniqueness of this compound lies in its combined indole and piperidine structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
827016-70-6 |
|---|---|
Molekularformel |
C26H26N2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
3-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C26H26N2/c1-3-9-20(10-4-1)21-15-17-28(18-16-21)19-25-26(22-11-5-2-6-12-22)23-13-7-8-14-24(23)27-25/h1-14,21,27H,15-19H2 |
InChI-Schlüssel |
GCNHAGOBNXXNMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=C(C4=CC=CC=C4N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
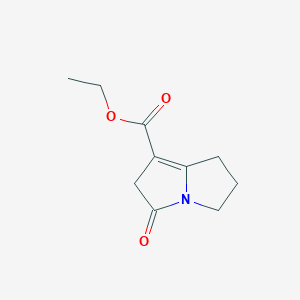
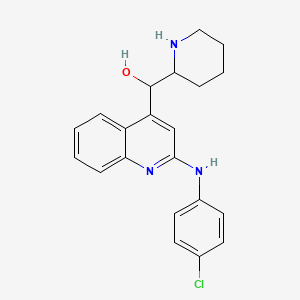
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)

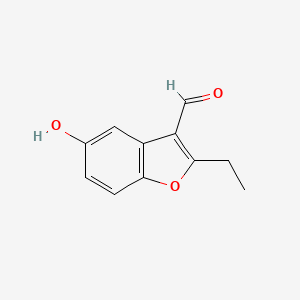
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
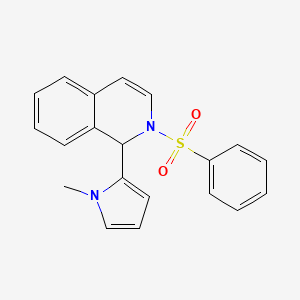

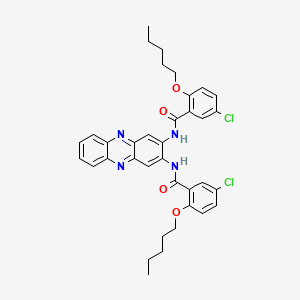

![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
